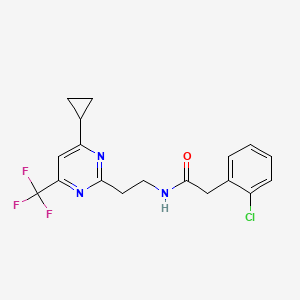
2-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17ClF3N3O and its molecular weight is 383.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiasthma Agents
Research has identified triazolo[1,5-c]pyrimidines, synthesized through a series of chemical reactions involving arylamidines and sodium ethyl formylacetate among other compounds, as potential mediators for inhibiting histamine release, suggesting their application as antiasthma agents. This discovery was facilitated by employing the human basophil histamine release assay, highlighting compounds with notable activity for further pharmacological and toxicological study (Medwid et al., 1990).
Antimicrobial Agents
A series of compounds, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. This research underscores the compound's potential in developing new antimicrobial agents, highlighting its relevance in addressing microbial resistance (Hossan et al., 2012).
Photochemical and Thermochemical Properties
The photochemical and thermochemical properties of benzothiazolinone acetamide analogs have been studied, revealing their potential as photosensitizers in DSSCs. These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Moreover, their non-linear optical (NLO) activity was investigated, providing insights into their utility in various optical applications (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-13-4-2-1-3-12(13)9-17(26)23-8-7-16-24-14(11-5-6-11)10-15(25-16)18(20,21)22/h1-4,10-11H,5-9H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKINLLAEOJTII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
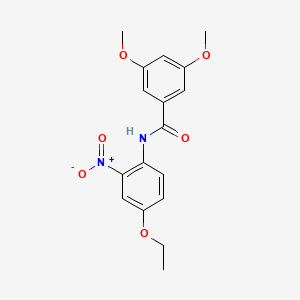
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)
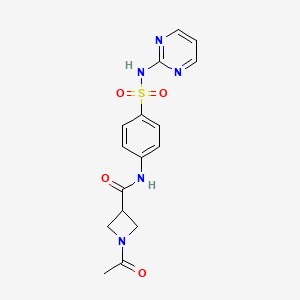
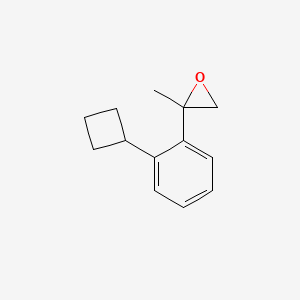
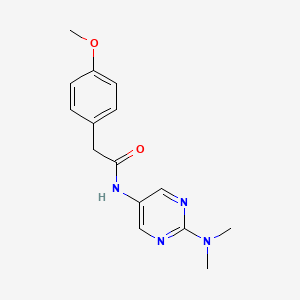

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)
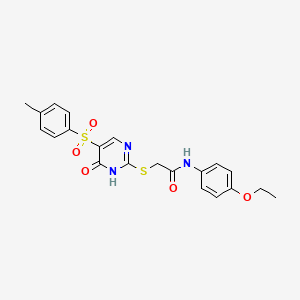
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)